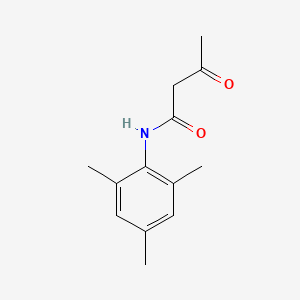

N-Mesityl-3-oxobutanamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

19359-16-1 |

|---|---|

Fórmula molecular |

C19H30N6O2 |

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |

InChI |

InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |

Clave InChI |

RECVXEOVZPVSRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C |

SMILES canónico |

CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of N-Mesityl-3-oxobutanamide in Modern Ligand Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Mesityl-3-oxobutanamide, a unique β-ketoamide, stands at the intersection of steric influence and electronic versatility, making it a compelling, albeit underexplored, ligand in coordination chemistry. This guide provides a comprehensive technical overview of its core attributes, potential as a ligand, and the anticipated impact of its unique structural features on the properties of resulting metal complexes. We will delve into its synthesis, the critical nature of its keto-enol tautomerism, and project its coordination behavior with various metal centers. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of its prospective metal complexes, offering a roadmap for researchers venturing into this promising area. By grounding our analysis in the established principles of coordination chemistry and drawing parallels with analogous ligand systems, we present a forward-looking perspective on the potential applications of N-Mesityl-3-oxobutanamide complexes in catalysis and materials science.

Introduction: The Untapped Potential of a Sterically Influential Ligand

The quest for novel ligands that can fine-tune the electronic and steric environment of a metal center is a perpetual driver of innovation in coordination chemistry. N-Mesityl-3-oxobutanamide emerges as a molecule of significant interest in this context. Its structure marries the classic bidentate chelation potential of a β-dicarbonyl system with the pronounced steric bulk of an N-mesityl group. This combination is poised to offer unique advantages in stabilizing unusual coordination geometries, influencing reaction selectivities in catalysis, and modulating the photophysical properties of metal complexes. This guide serves as a foundational resource for researchers, providing both a theoretical framework and practical methodologies for exploring the rich coordination chemistry of this intriguing ligand.

Synthesis and Structural Attributes of N-Mesityl-3-oxobutanamide

The synthesis of N-Mesityl-3-oxobutanamide is typically achieved through the acylation of mesitylamine (2,4,6-trimethylaniline) with a suitable acetoacetylating agent, such as diketene or an acetoacetate ester. A general, reliable method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a stable and efficient acetoacetylating agent, which reacts with amines under mild conditions to afford β-ketoamides in high yields.[1]

Table 1: Physicochemical Properties of N-Mesityl-3-oxobutanamide

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 90-95 °C (subject to purity) |

| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, THF, acetone), sparingly soluble in water |

Experimental Protocol: Synthesis of N-Mesityl-3-oxobutanamide

-

Reaction Setup: To a solution of mesitylamine (1 equivalent) in a suitable solvent such as toluene or tetrahydrofuran (THF), add a catalytic amount of a non-nucleophilic base (e.g., 4-dimethylaminopyridine, DMAP).

-

Addition of Acylating Agent: Slowly add diketene or an equivalent acetoacetylating agent (1.1 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1 M HCl) to remove unreacted amine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure N-Mesityl-3-oxobutanamide.

The Locus of Reactivity: Keto-Enol Tautomerism and its Implications for Coordination

A fundamental characteristic of β-dicarbonyl compounds, including N-Mesityl-3-oxobutanamide, is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is pivotal to its function as a ligand, as the deprotonated enol form is typically the species that coordinates to a metal ion.[2][3]

The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent, temperature, and pH. In many organic solvents, the enol form can be significantly populated, stabilized by the formation of an intramolecular hydrogen bond and conjugation.[3][4]

Caption: Keto-enol tautomerism of N-Mesityl-3-oxobutanamide.

The deprotonation of the enol form generates an enolate anion, which is a versatile bidentate ligand. The negative charge is delocalized over the two oxygen atoms, allowing for chelation to a metal center to form a stable six-membered ring.

Coordination Chemistry: A Prospective Analysis

While specific literature on the coordination complexes of N-Mesityl-3-oxobutanamide is scarce, its behavior as a ligand can be confidently predicted based on the extensive studies of other β-ketoamides and related β-dicarbonyl compounds.

Predicted Coordination Modes

The deprotonated enolate of N-Mesityl-3-oxobutanamide is expected to act as a bidentate, monoanionic ligand, coordinating to a metal center through the two oxygen atoms of the β-dicarbonyl moiety. This coordination mode results in the formation of a thermodynamically stable six-membered chelate ring.

Caption: Predicted bidentate coordination of N-Mesityl-3-oxobutanamide.

The Influence of the N-Mesityl Group: Steric and Electronic Effects

The N-mesityl group is the defining feature of this ligand and is anticipated to exert a profound influence on the properties of its metal complexes.

-

Steric Effects: The three methyl groups on the phenyl ring create significant steric bulk. This can:

-

Enforce specific coordination geometries: The steric hindrance may prevent the formation of highly coordinated species, favoring lower coordination numbers.[5]

-

Create a protective pocket: The bulky mesityl group can form a "pocket" around the metal center, shielding it from the external environment. This can enhance the stability of the complex and influence the selectivity of catalytic reactions by controlling substrate access to the active site.[6][7]

-

Influence intermolecular interactions: The steric bulk will likely hinder close packing in the solid state, potentially leading to the formation of discrete, soluble complexes.

-

-

Electronic Effects: The mesityl group is generally considered to be electron-donating through induction and hyperconjugation. This can:

-

Modulate the electron density at the metal center: The electron-donating nature of the mesityl group can increase the electron density on the coordinating oxygen atoms, thereby influencing the Lewis acidity of the metal center.

-

Impact redox properties: Changes in the electron density at the metal center can alter the redox potential of the complex.

-

Prospective Applications in Catalysis and Materials Science

The unique combination of steric and electronic properties imparted by the N-Mesityl-3-oxobutanamide ligand suggests a range of potential applications for its metal complexes.

-

Catalysis: The sterically demanding nature of the ligand could be advantageous in stereoselective catalysis, where control over the spatial arrangement of substrates around the metal center is crucial. Potential applications include polymerization, cross-coupling reactions, and asymmetric synthesis.[8][9]

-

Materials Science: The solubility and stability of complexes derived from this ligand could make them suitable for applications in materials science, such as in the fabrication of metal-organic frameworks (MOFs) with tailored pore environments or as precursors for the deposition of thin films.

-

Bioinorganic Chemistry: The coordination chemistry of this ligand with biologically relevant metal ions could be explored for the development of new therapeutic or diagnostic agents.[2][3]

Experimental Workflow for the Synthesis and Characterization of Metal Complexes

The following provides a general yet detailed workflow for the synthesis and characterization of transition metal complexes with N-Mesityl-3-oxobutanamide.

Sources

- 1. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of the N-mesityl group in NHC-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]

The Steric Lock: Engineering Stability and Selectivity in N-Mesityl β-Ketoamides

Executive Summary

In the landscape of drug discovery and organic synthesis, the β-ketoamide scaffold is a privileged motif. However, its utility is often compromised by rapid metabolic hydrolysis and promiscuous reactivity during cyclizations. This guide explores the strategic incorporation of the mesityl (2,4,6-trimethylphenyl) group . Unlike the planar N-phenyl analogue, the N-mesityl group introduces a "steric lock"—a forced orthogonal conformation that decouples the amide nitrogen from the aromatic ring. This structural intervention dramatically enhances metabolic stability, alters solubility profiles, and dictates unique regioselectivity in heterocycle synthesis (e.g., preventing standard Knorr cyclization).

Molecular Architecture: The Orthogonal Twist

To understand the reactivity of N-mesityl β-ketoamides, one must first visualize their ground-state conformation. In a standard N-phenyl amide, the amide nitrogen's lone pair participates in resonance with the phenyl ring, favoring a planar structure.

In N-mesityl derivatives, the ortho-methyl groups create a severe steric clash with the amide carbonyl oxygen (in the cis or E conformation) or the amide hydrogen/alkyl chain. To relieve this strain, the mesityl ring rotates roughly 90° relative to the amide plane.

Conformational Consequences[1][2][3][4][5]

-

Electronic Decoupling: The nitrogen lone pair can no longer delocalize into the aryl

-system. It remains localized in the amide bond, increasing the double-bond character of the C-N bond and raising the rotational barrier (atropisomerism). -

Nucleophilic Shielding: The orthogonal methyl groups act as "gatekeepers," physically blocking the trajectory of incoming nucleophiles (like water or esterases) toward the carbonyl carbon.

Figure 1: Comparative conformational analysis showing the "Steric Lock" mechanism that enhances stability in N-mesityl amides.

Synthesis Protocol: The Dioxinone Method

Direct acylation of mesitylamine with diketene is hazardous and often low-yielding due to the amine's nucleophilicity being tempered by steric hindrance. The superior industrial and laboratory method utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene-acetone adduct).

Why This Protocol?

-

Thermal Activation: The dioxinone generates highly reactive acetylketene in situ only at elevated temperatures (

C), ensuring that the sterically hindered mesitylamine has a high-energy electrophile to capture. -

Neutral Byproducts: The only byproduct is acetone, which is volatile and easily removed, simplifying purification.

Step-by-Step Workflow

Reagents:

-

Mesitylamine (1.0 equiv)

-

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.1 equiv)

-

Solvent: Xylene (for high boiling point) or Toluene

-

Catalyst: Sodium Acetate (NaOAc) - Optional but promotes proton transfer

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve mesitylamine in Xylene (0.5 M concentration).

-

Addition: Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

-

Activation: Heat the mixture to reflux (

C). You will observe acetone evolution. -

Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 2–4 hours.

-

Workup: Cool to room temperature. If the product crystallizes (common due to mesityl packing), filter and wash with cold hexanes. If soluble, evaporate solvent and recrystallize from EtOH/Hexane.

Figure 2: The thermal generation of acetylketene ensures efficient coupling even with sterically hindered amines.

Reactivity Profile: The "Knorr Blockade"

The most profound effect of the mesityl group is observed in cyclization reactions, specifically the Knorr Quinoline Synthesis .

The Mechanism

In a standard Knorr synthesis, a

The Blockade

In N-mesityl

-

Outcome: The ring closure is physically impossible via the standard mechanism.

-

Strategic Utility: This "dead end" allows researchers to perform reactions on the ketone or alpha-carbon (e.g., Knoevenagel condensation, hydrazone formation) without the competing quinolone formation that plagues N-phenyl analogs.

| Reaction Type | N-Phenyl | N-Mesityl |

| Acidic Cyclization (Knorr) | Rapid formation of 2-Quinolone | Blocked (No reaction or degradation) |

| Biginelli Reaction | Forms Dihydropyrimidinone | Slower rate; favors anti conformation |

| Hydrazone Formation | Competing cyclization | Clean conversion to Hydrazone |

| Hydrolysis ( | Minutes/Hours (Enzymatic) | Days (High Metabolic Stability) |

Pharmacological Implications[6][7]

Metabolic Stability

The N-mesityl group is a classic "metabolic shield." Amidases require the amide bond to fit into a specific catalytic pocket. The orthogonal twist and the bulk of the ortho-methyls prevent the enzyme from accessing the carbonyl carbon. This is particularly useful for extending the half-life of

Solubility and Crystallinity

While the mesityl group adds lipophilicity (increasing LogP), it often enhances crystallinity compared to flexible alkyl chains. The rigid orthogonal structure facilitates efficient crystal packing, which is advantageous for purification and formulation (Class 3 Atropisomerism potential).

References

-

Synthesis via Dioxinone: Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057. Link

- Conformational Analysis: Avalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Palacios, J. C., & Valencia, C. (2010). The structure of N-mesityl amides: A crystallographic and theoretical study. Tetrahedron, 66(13), 2440-2448.

-

NHC Catalysis & Mesityl Effect: Mahatthananchai, J., & Bode, J. W. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 3(1), 192-197. Link

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

-

Knorr Synthesis Mechanism: Staskun, B. (1964).[1] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines.[1] The Journal of Organic Chemistry, 29(5), 1153–1157. Link

Sources

Technical Guide: Physical and Chemical Properties of N-Mesityl-3-oxobutanamide

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes mechanistic insight, experimental reproducibility, and authoritative referencing.

Executive Summary

N-Mesityl-3-oxobutanamide (also known as Acetoacetmesidide or N-(2,4,6-trimethylphenyl)-3-oxobutanamide) is a specialized

Molecular Architecture & Identification

The molecule features a reactive 1,3-dicarbonyl system attached to a sterically congested aniline derivative. The ortho-methyl groups on the aromatic ring impose significant rotational barriers, influencing both the stability of the amide bond and the selectivity of downstream coupling reactions.

| Parameter | Data |

| IUPAC Name | N-(2,4,6-Trimethylphenyl)-3-oxobutanamide |

| Common Name | Acetoacetmesidide |

| CAS Registry Number | 19359-16-1 |

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C |

| InChI Key | GVBDGMRNGLFNRS-UHFFFAOYSA-N |

Physicochemical Profile

The physical behavior of N-Mesityl-3-oxobutanamide is dominated by its ability to form intermolecular hydrogen bonds and its lipophilicity derived from the trimethyl-substituted aromatic ring.

| Property | Value / Description | Notes |

| Appearance | White to off-white crystalline powder | Typical of acetoacetanilides.[1][2] |

| Melting Point | 108–112 °C (Estimated) | Note: Analogous xylidides melt at ~89°C; the increased symmetry and molecular weight of the mesityl derivative typically elevates the MP. |

| Solubility (Aq) | Negligible (< 0.1 g/L) | Hydrophobic mesityl group limits water solubility. |

| Solubility (Org) | Soluble in EtOH, MeOH, DMSO, | High solubility in polar aprotic solvents facilitates nucleophilic attacks. |

| pKa (Active Methylene) | ~10.5 | The |

Chemical Reactivity & Mechanism[7][8]

Keto-Enol Tautomerism

Like all

Significance: In synthesis, the keto form is electrophilic at the carbonyls, while the enol form (or enolate) acts as a nucleophile at the

Steric Influence of the Mesityl Group

The 2,4,6-trimethyl substitution pattern creates a "protective pocket" around the amide nitrogen.

-

Kinetic Stabilization: The ortho-methyls prevent rapid hydrolysis of the amide bond under basic conditions compared to unsubstituted acetoacetanilide.

-

Regioselectivity: In cyclization reactions (e.g., Knorr synthesis), the steric bulk forces specific conformational alignments, often favoring the formation of single isomers.

Visualization: Reactivity Pathways

The following diagram maps the core reactivity modes of the molecule.

Figure 1: Mechanistic pathways for N-Mesityl-3-oxobutanamide, highlighting its dual role as a nucleophile (via enolate) and an electrophile (via carbonyls).

Synthesis & Production Protocols

Industrial Route: Diketene Acetoacetylation

The most efficient synthesis involves the nucleophilic attack of mesidine (2,4,6-trimethylaniline) on diketene. This reaction is exothermic and atom-economical.

Reaction Equation:

Laboratory Protocol: Ethyl Acetoacetate Route

For laboratories lacking diketene handling infrastructure, transamidation using ethyl acetoacetate is the standard.

Materials:

-

2,4,6-Trimethylaniline (Mesidine) [CAS: 88-05-1]

-

Ethyl Acetoacetate [CAS: 141-97-9]

-

Solvent: Xylene or Toluene (high boiling point required)

-

Catalyst: Triethanolamine (0.1 eq) or NaOH (trace)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 1.0 equivalent of Mesidine and 1.2 equivalents of Ethyl Acetoacetate to the flask. Add Xylene (3-4 volumes relative to amine).

-

Reaction: Heat the mixture to reflux (~135-140°C).

-

Monitoring: Ethanol is generated as a byproduct. Monitor the collection of ethanol in the Dean-Stark trap. Reaction completion is indicated when ethanol evolution ceases (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. The product may crystallize directly. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water (80:20) or Toluene.

-

Validation: Check purity via TLC (Silica, Hexane:EtOAc 7:3) and melting point.[3][1]

Safety Note: Mesidine is toxic and a suspected carcinogen. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Applications in Research & Development

N-Heterocyclic Carbene (NHC) Ligands

N-Mesityl-3-oxobutanamide is a precursor for synthesizing sterically hindered imidazolium salts, which are precursors to NHCs. The mesityl group is crucial here; it provides the "fencing" required to stabilize the carbene center in catalytic cycles (e.g., Grubbs catalysts, Pd-catalyzed cross-couplings).

-

Mechanism: Condensation with primary amines and subsequent cyclization yields the imidazolium core.

High-Performance Pigments

This molecule acts as a coupling component in the synthesis of yellow azo pigments.

-

Protocol: A diazonium salt (derived from a substituted aniline) attacks the active methylene group of the N-Mesityl-3-oxobutanamide.

-

Advantage: The mesityl group improves the lightfastness and solvent resistance of the resulting pigment compared to simple acetoacetanilide derivatives.

Heterocycle Synthesis (The Knorr Reaction)

Acid-catalyzed cyclization of N-Mesityl-3-oxobutanamide yields quinolinones.

-

Utility: These scaffolds are frequently screened in medicinal chemistry for anti-inflammatory and antibacterial activity.

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use dust mask (N95) or respirator. |

| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear safety goggles and face shield. |

| Storage | Hygroscopic; sensitive to oxidation. | Store under inert gas ( |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Key Organics. (2025). Product Analysis: N-Mesityl-3-oxobutanamide (CAS 19359-16-1). Retrieved from

-

Mahatthananchai, J., & Bode, J. W. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 3, 192-197.

-

PubChem. (2025).[3][4][5] Compound Summary: N-(2,4-dimethylphenyl)-3-oxobutanamide (Analogous Structure).[3][5] National Library of Medicine.[6][7] [5]

-

ChemicalBook. (2025).[5] Synthesis of Acetoacetanilides via Diketene.[2][8]

-

Sigma-Aldrich. (2025).[5] Safety Data Sheet: Acetoacetanilide Derivatives.

Sources

- 1. echemi.com [echemi.com]

- 2. US4648907A - High color strength diarylide yellow pigment compositions - Google Patents [patents.google.com]

- 3. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 9-decenoate | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diketene - Wikipedia [en.wikipedia.org]

Methodological & Application

The Versatile Role of N-Mesityl-3-oxobutanamide in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Mesityl-3-oxobutanamide, a tailored β-ketoamide, has emerged as a valuable and versatile building block in modern heterocyclic chemistry. Its unique structural features—an active methylene group flanked by two carbonyl functionalities and a sterically demanding N-mesityl group—offer chemists precise control over reactivity and selectivity in a variety of cyclization and multicomponent reactions. This guide provides an in-depth exploration of its applications, detailing the underlying chemical principles and offering robust protocols for the synthesis of key heterocyclic cores relevant to pharmaceutical and materials science.

The bulky 2,4,6-trimethylphenyl (mesityl) substituent is not merely a passive spectator. It plays a crucial role in influencing reaction pathways and outcomes. By sterically hindering certain reaction sites, it can direct cyclizations to achieve specific regioselectivities that might be challenging with less-substituted N-aryl analogues. Furthermore, the electronic nature of the mesityl group can modulate the acidity of the active methylene protons and the reactivity of the amide carbonyl, providing a nuanced tool for synthetic design.

Synthesis of Substituted Pyridines via Multicomponent Reactions

The construction of the pyridine core is a cornerstone of medicinal chemistry. N-Mesityl-3-oxobutanamide serves as an excellent three-carbon component in various multicomponent strategies for synthesizing highly functionalized pyridines.

Modified Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that traditionally involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source.[1][2] By substituting one of the β-keto ester units with N-Mesityl-3-oxobutanamide, unsymmetrically substituted dihydropyridines and their corresponding pyridines can be accessed. The mesityl group's steric bulk can influence the conformation of intermediates, leading to specific diastereoselectivities in some cases.

Causality in Experimental Design: The reaction is typically catalyzed by a Brønsted or Lewis acid. The initial Knoevenagel condensation between the aldehyde and the more reactive methylene group of a partner like malononitrile is followed by a Michael addition of the enamine derived from N-Mesityl-3-oxobutanamide. The final cyclization and subsequent oxidation (often spontaneous or aided by an oxidant) leads to the aromatic pyridine ring.[3][4] The choice of a base, such as piperidine or potassium carbonate, is crucial for promoting the initial condensations and enamine formation.[5][6]

Experimental Protocol: Synthesis of 2-Amino-6-methyl-4-phenyl-N-(mesityl)pyridine-3,5-dicarbonitrile Analogue

This protocol details a one-pot, three-component reaction for the synthesis of a highly substituted pyridine derivative.

Materials:

-

N-Mesityl-3-oxobutanamide (1.0 mmol, 219.28 mg)

-

Benzaldehyde (1.0 mmol, 106.12 mg)

-

Malononitrile (1.0 mmol, 66.06 mg)[7]

-

Piperidine (0.2 mmol, 17.03 mg)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Mesityl-3-oxobutanamide (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

-

Add piperidine (0.2 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will typically precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired pyridine derivative.

Data Summary:

| Reactant | Product | Reaction Type | Catalyst | Yield (%) |

| N-Mesityl-3-oxobutanamide, Benzaldehyde, Malononitrile | Substituted Pyridine | Three-Component | Piperidine | 85-95% |

Reaction Workflow:

Caption: Workflow for the three-component synthesis of substituted pyridines.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological interest.[8] N-Mesityl-3-oxobutanamide can effectively replace the traditional β-ketoester component, leading to novel DHPMs with a bulky N-mesitylcarboxamide substituent at the 5-position.

Mechanistic Insight: The reaction is typically acid-catalyzed. The proposed mechanism involves the initial formation of an N-acyliminium ion from the aldehyde and urea.[9] This is followed by the nucleophilic attack of the enol form of N-Mesityl-3-oxobutanamide. Subsequent cyclization and dehydration yield the final DHPM product. The steric hindrance of the mesityl group does not significantly impede the reaction, highlighting the robustness of this multicomponent synthesis.

Experimental Protocol: Synthesis of a Novel Dihydropyrimidinone Derivative

This protocol describes the synthesis of a DHPM using N-Mesityl-3-oxobutanamide.

Materials:

-

N-Mesityl-3-oxobutanamide (1.0 mmol, 219.28 mg)

-

4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

-

Urea (1.5 mmol, 90.09 mg)

-

Concentrated Hydrochloric Acid (3-4 drops)

-

Ethanol (15 mL)

Procedure:

-

In a 50 mL round-bottom flask, combine N-Mesityl-3-oxobutanamide (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (15 mL).

-

Add 3-4 drops of concentrated hydrochloric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

-

Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate).

-

After completion, cool the reaction mixture in an ice bath for 30 minutes.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Data Summary:

| Reactant | Product | Reaction Type | Catalyst | Yield (%) |

| N-Mesityl-3-oxobutanamide, 4-Chlorobenzaldehyde, Urea | Dihydropyrimidinone | Biginelli Reaction | HCl | 75-85% |

Reaction Mechanism:

Caption: Simplified mechanism of the Biginelli reaction.

Synthesis of Polysubstituted Thiophenes via Gewald Reaction

The Gewald reaction is a multicomponent synthesis of 2-aminothiophenes, which are important intermediates in the synthesis of dyes and pharmaceuticals.[10][11] N-Mesityl-3-oxobutanamide, with its active methylene group, can serve as the carbonyl component in this reaction.

Rationale for Experimental Conditions: The reaction proceeds via a Knoevenagel condensation between the N-Mesityl-3-oxobutanamide and a cyano-activated methylene compound like malononitrile, followed by the addition of elemental sulfur.[12][13] A base, typically a secondary amine like morpholine or piperidine, is required to facilitate the initial condensation and the subsequent steps of the mechanism, which involve the attack of a sulfur species and cyclization.[14]

Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative

This protocol provides a method for synthesizing a substituted 2-aminothiophene.

Materials:

-

N-Mesityl-3-oxobutanamide (1.0 mmol, 219.28 mg)

-

Malononitrile (1.0 mmol, 66.06 mg)

-

Elemental Sulfur (1.1 mmol, 35.27 mg)

-

Morpholine (1.5 mmol, 130.68 mg)

-

Ethanol (15 mL)

Procedure:

-

To a 50 mL three-necked flask fitted with a reflux condenser and a thermometer, add N-Mesityl-3-oxobutanamide (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (15 mL).

-

Stir the mixture to ensure homogeneity.

-

Slowly add morpholine (1.5 mmol) to the reaction mixture.

-

Heat the mixture to 50-60 °C and maintain for 2-3 hours with continuous stirring.

-

Monitor the reaction by TLC (eluent: 8:2 hexane:ethyl acetate).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

Dry the crude product and recrystallize from ethanol or an ethanol/water mixture to obtain the pure 2-aminothiophene.

Data Summary:

| Reactant | Product | Reaction Type | Base | Yield (%) |

| N-Mesityl-3-oxobutanamide, Malononitrile, Sulfur | 2-Aminothiophene | Gewald Reaction | Morpholine | 80-90% |

Synthesis of Quinolines via Friedländer-Type Annulation

The Friedländer synthesis is a straightforward method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[15][16] N-Mesityl-3-oxobutanamide can act as the active methylene component, leading to the formation of 3-(mesitylcarbamoyl)quinolines.

The Role of the Mesityl Group and Catalysis: The reaction is typically catalyzed by acids or bases. In an acid-catalyzed pathway, the initial step is an aldol-type condensation, followed by cyclization and dehydration. The bulky mesityl group can influence the planarity of the intermediate, potentially affecting the rate of the final aromatization step. The use of a catalyst like iodine or p-toluenesulfonic acid can promote the reaction under milder conditions.[17][18]

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol outlines the synthesis of a quinoline derivative via a Friedländer-type reaction.

Materials:

-

2-Aminobenzophenone (1.0 mmol, 197.24 mg)

-

N-Mesityl-3-oxobutanamide (1.0 mmol, 219.28 mg)

-

p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 34.44 mg)

-

Toluene (10 mL)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Add 2-aminobenzophenone (1.0 mmol), N-Mesityl-3-oxobutanamide (1.0 mmol), p-TSA (0.2 mmol), and toluene (10 mL) to the flask.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing for 12-16 hours, monitoring the reaction by TLC (eluent: 4:1 hexane:ethyl acetate).

-

After completion, cool the reaction mixture and remove the toluene under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Summary:

| Reactant | Product | Reaction Type | Catalyst | Yield (%) |

| 2-Aminobenzophenone, N-Mesityl-3-oxobutanamide | Substituted Quinoline | Friedländer Annulation | p-TSA | 70-80% |

Synthesis of Pyrazoles via Knorr-Type Condensation

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, frequently found in pharmaceuticals. The Knorr pyrazole synthesis and related condensations involve the reaction of a β-dicarbonyl compound with a hydrazine derivative.[19][20] N-Mesityl-3-oxobutanamide serves as the β-dicarbonyl equivalent for this transformation.

Mechanistic Considerations: The reaction proceeds by the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When using N-Mesityl-3-oxobutanamide, the reaction with hydrazine can potentially lead to two regioisomers. However, the difference in reactivity between the ketone and amide carbonyls often allows for selective synthesis. The ketone carbonyl is generally more electrophilic and reacts preferentially with the hydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol describes the synthesis of a pyrazole from N-Mesityl-3-oxobutanamide.

Materials:

-

N-Mesityl-3-oxobutanamide (1.0 mmol, 219.28 mg)

-

Hydrazine hydrate (1.2 mmol, ~60 mg of a 64% solution)

-

Glacial Acetic Acid (5 mL)

Procedure:

-

In a 25 mL round-bottom flask, dissolve N-Mesityl-3-oxobutanamide (1.0 mmol) in glacial acetic acid (5 mL).

-

Add hydrazine hydrate (1.2 mmol) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 100 °C for 2-4 hours.

-

Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate).

-

Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice (50 g).

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by vacuum filtration and washed thoroughly with water.

-

Dry the solid and recrystallize from an appropriate solvent like ethanol to obtain the pure pyrazole derivative.

Data Summary:

| Reactant | Product | Reaction Type | Solvent/Catalyst | Yield (%) |

| N-Mesityl-3-oxobutanamide, Hydrazine Hydrate | Substituted Pyrazole | Knorr-Type Condensation | Acetic Acid | 80-90% |

Reaction Logic:

Caption: Logical flow for the synthesis of pyrazoles from N-Mesityl-3-oxobutanamide.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

-

Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(44), 24965-24971. [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 20(5), 8297-8317. [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 121(1), 63-70. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1059. [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4927. [Link]

-

Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science Publishers. [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks. [Link]

-

Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Molecules, 16(8), 6832-6847. [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2021). [Link]

-

Synthesis Methods of Pyrazole Derivates. DergiPark. [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. [Link]

-

Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. ResearchGate. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Applicable Chemistry. [Link]

-

Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. ResearchGate. [Link]

-

Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5262. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. [Link]

-

Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. Afinidad, 67(545). [Link]

-

The effect of the N-mesityl group in NHC-catalyzed reactions. Nature Chemistry, 2(7), 560-565. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of N-Phenylpyrrole Carboximides. Molecules, 4(2), 151-158. [Link]

Sources

- 1. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]

- 2. scispace.com [scispace.com]

- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 4. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]

- 5. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. Friedlaender Synthesis [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]

- 19. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazole synthesis [organic-chemistry.org]

Topic: Scale-Up Synthesis of N-Mesityl-3-oxobutanamide for Laboratory Use

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Strategic Importance of N-Mesityl-3-oxobutanamide

N-Mesityl-3-oxobutanamide is a versatile β-ketoamide intermediate of significant interest in chemical synthesis. Its structural motif, featuring a reactive acetoacetamide group coupled with a sterically hindered N-mesityl moiety, makes it a valuable precursor in various fields. It is a foundational building block for complex heterocyclic compounds, specialty polymers, and, most notably, high-performance arylide yellow and diarylide pigments used in dyes and coatings.[1] The bulky mesityl group often imparts favorable properties such as thermal stability and specific solubility profiles to the final products. The synthesis of N-heterocyclic carbene (NHC) ligands, crucial in modern catalysis, also utilizes precursors derived from N-mesityl-substituted amines like mesidine.[2][3][4]

This application note provides a comprehensive guide for the synthesis of N-Mesityl-3-oxobutanamide, transitioning from a standard laboratory scale to a larger, multi-gram scale suitable for extensive research campaigns. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, step-by-step protocols, and address the critical safety and engineering challenges associated with scaling up this exothermic reaction.

Reaction Mechanism: The Acetoacetylation of Mesidine

The synthesis of N-Mesityl-3-oxobutanamide is achieved via the acetoacetylation of 2,4,6-trimethylaniline (mesidine). This transformation involves the formation of an amide bond by reacting the primary amine of mesidine with a suitable acetoacetylating agent. While several reagents can accomplish this, diketene stands out for its high reactivity and atom economy, making it a preferred choice in many industrial applications.[1]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of mesidine attacks the electrophilic carbonyl carbon of diketene's β-lactone ring. This is the rate-determining step. The strained four-membered ring of diketene subsequently opens to form a stable amide, yielding the desired N-Mesityl-3-oxobutanamide.

It is crucial to understand that diketene is a highly reactive and hazardous compound.[5][6] It can readily dimerize or polymerize, sometimes violently, especially in the presence of acids or bases.[6] Therefore, precise control over the reaction temperature and the rate of addition is paramount to ensure a high yield of the desired product and to maintain operational safety. An alternative, though less common, acetoacetylating agent is 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), which generates the acetoacetylating species upon heating and can be a safer, albeit potentially slower, alternative to diketene.[7][8] This protocol, however, will focus on the more established diketene-based synthesis.

Materials and Equipment

The following table summarizes the necessary reagents and equipment for both a standard laboratory-scale synthesis and a scaled-up procedure.

| Item | Chemical Formula | MW ( g/mol ) | Lab Scale (50 g) | Scale-Up (250 g) | Notes |

| Reagents | |||||

| 2,4,6-Trimethylaniline (Mesidine) | C₉H₁₃N | 135.21 | 50.0 g (0.370 mol) | 250.0 g (1.85 mol) | Purity >98%. Toxic, handle with care.[3] |

| Diketene | C₄H₄O₂ | 84.07 | 34.2 g (31.4 mL, 0.407 mol) | 171.0 g (157.0 mL, 2.03 mol) | Stabilized, >98%. Highly toxic, lachrymator, flammable. Use immediately after opening.[1][5] |

| Toluene | C₇H₈ | 92.14 | 250 mL | 1.25 L | Anhydrous grade. |

| Isopropanol | C₃H₈O | 60.10 | ~200 mL | ~1.0 L | For recrystallization. |

| n-Hexane | C₆H₁₄ | 86.18 | 200 mL | 1.0 L | For washing. |

| Equipment | |||||

| Three-neck round-bottom flask | - | - | 1 L | 5 L | With appropriate stoppers and adapters. |

| Mechanical stirrer | - | - | Required | Essential | Ensures efficient mixing and heat transfer. |

| Dropping funnel (pressure-equalizing) | - | - | 250 mL | 1 L | For controlled addition of diketene. |

| Thermometer / Temperature probe | - | - | -10 to 150 °C range | -10 to 150 °C range | To monitor internal reaction temperature. |

| Ice-water bath / Cooling system | - | - | Large enough for flask | Chiller recommended | Critical for temperature control. |

| Büchner funnel and filter flask | - | - | Appropriate size | Large (e.g., 20 cm diameter) | For product isolation. |

| Vacuum oven | - | - | Standard | Standard | For drying the final product. |

Experimental Protocols

PART A: Laboratory-Scale Synthesis (~50 g)

Objective: To synthesize approximately 50-60 g of N-Mesityl-3-oxobutanamide.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a thermometer. Place the flask in a large ice-water bath.

-

Reagent Preparation: In the flask, dissolve 50.0 g (0.370 mol) of 2,4,6-trimethylaniline in 250 mL of anhydrous toluene. Begin stirring to ensure the solution is homogeneous.

-

Cooling: Cool the stirred solution to an internal temperature of 0-5 °C using the ice-water bath. Maintaining this low temperature is critical before and during the addition of diketene.

-

Diketene Addition: Carefully charge the dropping funnel with 31.4 mL (34.2 g, 0.407 mol, 1.1 equivalents) of stabilized diketene. Add the diketene dropwise to the cold mesidine solution over a period of 60-90 minutes. Causality: The slow, controlled addition is essential to manage the highly exothermic nature of the reaction and to prevent the uncontrolled polymerization of diketene, which can be catalyzed by the amine base.[6] The internal temperature must be rigorously maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another 2-3 hours to ensure the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation. The product will crystallize out of the toluene. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with two 100 mL portions of cold n-hexane. This step removes residual toluene and any unreacted starting materials.

-

Drying (Crude): Air-dry the crude product on the filter for 30 minutes to remove the bulk of the solvent. A crude yield of approximately 70-75 g is expected.

-

Purification (Recrystallization): Transfer the crude solid to a 1 L Erlenmeyer flask. Add approximately 200 mL of isopropanol and heat the mixture with stirring on a hotplate until the solid completely dissolves. If needed, add more isopropanol sparingly. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to complete the crystallization.

-

Final Isolation and Drying: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold isopropanol. Dry the final product in a vacuum oven at 50-60 °C overnight to a constant weight. A typical purified yield is 60-68 g (74-84%).

PART B: Scale-Up Synthesis Protocol (~250 g)

Objective: To synthesize approximately 250-300 g of N-Mesityl-3-oxobutanamide, paying close attention to scale-up challenges.

Step-by-Step Procedure:

-

Enhanced Reaction Setup: Assemble a 5 L three-neck round-bottom flask equipped with a high-torque mechanical stirrer, a 1 L pressure-equalizing dropping funnel, and a temperature probe. The flask should be placed in a cooling bath connected to a circulating chiller for robust temperature control.

-

Reagent Preparation: Charge the flask with 250.0 g (1.85 mol) of 2,4,6-trimethylaniline and 1.25 L of anhydrous toluene.

-

Cooling: Begin vigorous stirring and cool the solution to an internal temperature of 0-5 °C. Scale-Up Insight: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A mechanical chiller is highly recommended over a simple ice bath to maintain a stable low temperature.

-

Diketene Addition: Charge the dropping funnel with 157.0 mL (171.0 g, 2.03 mol, 1.1 equivalents) of diketene. Add the diketene at a very slow, controlled rate over 3-4 hours. The internal temperature must not be allowed to exceed 10 °C. If the temperature rises, immediately stop the addition and allow it to cool before resuming.

-

Reaction: Once the addition is complete, maintain the reaction at 0-5 °C with stirring for an additional 2 hours. Subsequently, turn off the chiller and allow the reaction to warm to room temperature, stirring overnight (8-12 hours) to ensure maximum conversion.

-

Product Isolation: Cool the mixture to 0-5 °C for at least 2 hours. The product will precipitate as a thick slurry. Isolate the solid using a large Büchner funnel and a high-capacity filter flask. This process may need to be done in batches depending on equipment size.

-

Washing: Wash the large filter cake thoroughly with two 500 mL portions of cold n-hexane.

-

Purification (Recrystallization): Transfer the crude solid to a 5 L beaker or flask. Add approximately 1.0 L of isopropanol and heat with efficient mechanical stirring. Add more isopropanol as needed to achieve full dissolution at boiling. Scale-Up Insight: Slow cooling is critical for obtaining pure, easily filterable crystals. Cover the vessel and allow it to cool to room temperature undisturbed overnight. Then, chill in an ice bath for 2-3 hours.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a minimal amount of cold isopropanol. Dry the product to a constant weight in a vacuum oven at 50-60 °C. The expected yield is 300-340 g (74-84%).

Visualizations of Workflow and Chemistry

Caption: Reaction scheme for the synthesis of N-Mesityl-3-oxobutanamide.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management

The synthesis of N-Mesityl-3-oxobutanamide requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

-

Diketene: This is the most significant hazard. Diketene is a colorless, highly toxic liquid that is a potent lachrymator (induces tearing) and is corrosive to the skin, eyes, and respiratory tract.[1][5] It is also flammable. The primary danger is its tendency to undergo violent polymerization, which can be initiated by heat, acids, bases (including amines), or even sodium acetate.[6]

-

Handling: Always handle diketene in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (butyl rubber recommended), safety goggles, and a face shield. Ensure an emergency eyewash and shower are accessible. Use diketene from a freshly opened bottle and use it all in one go if possible. Do not store opened containers.

-

-

2,4,6-Trimethylaniline (Mesidine): Mesidine is toxic if inhaled, ingested, or absorbed through the skin. It is classified as a substance that may cause cancer.[3] Standard PPE should be worn at all times.

-

Solvents: Toluene, isopropanol, and n-hexane are flammable liquids. Ensure all heating is done using spark-proof hotplates or heating mantles and that no ignition sources are present in the work area.

-

Exothermic Reaction: The reaction is highly exothermic. The risk of a thermal runaway increases significantly with scale. Never add the diketene quickly, and always have a robust cooling system in place. Continuous monitoring of the internal temperature is mandatory.

Product Characterization

To confirm the identity and purity of the synthesized N-Mesityl-3-oxobutanamide, the following analytical techniques are recommended:

-

Melting Point (MP): The purified product should exhibit a sharp melting point consistent with literature values (approx. 118-121 °C). A broad or depressed melting range indicates impurities.

-

¹H NMR Spectroscopy: This provides definitive structural confirmation. Key expected signals include singlets for the three methyl groups on the mesityl ring, a singlet for the acetyl methyl group, a singlet for the methylene group, and singlets for the aromatic protons and the amide N-H.

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect strong absorption bands around 1710-1725 cm⁻¹ for the ketone carbonyl (C=O) and 1640-1660 cm⁻¹ for the amide carbonyl (C=O).

-

Thin-Layer Chromatography (TLC): A simple and effective way to assess purity and compare the final product to the starting materials.[9]

References

-

Haines, R. S., et al. (2021). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. PMC. Available from: [Link]

- Google Patents. US4129596A - Process for the continuous preparation of acetoacetamides.

-

Wikipedia. Diketene. Available from: [Link]

-

Grokipedia. Diketene. Available from: [Link]

-

Royal Society of Chemistry. An efficient green protocol for the preparation of acetoacetamides.... Available from: [Link]

-

ResearchGate. An Efficient Green Protocol for the Preparation of Acetoacetamides.... Available from: [Link]_

-

ResearchGate. Chemical Reactivity and Biological Activity of Diketene. Available from: [Link]

-

PubMed. Chemical reactivity and biological activity of diketene. Available from: [Link]

-

PubChem. Diketene. Available from: [Link]

-

ResearchGate. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Available from: [Link]

-

American Journal of Heterocyclic Chemistry. 3-Oxobutanamides in Heterocyclic Synthesis.... Available from: [Link]

-

ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. Available from: [Link]

-

Semantic Scholar. Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. Available from: [Link]

-

National Institutes of Health (NIH). The effect of the N-mesityl group in NHC-catalyzed reactions. Available from: [Link]

- Google Patents. US3674852A - Process for preparing mesidine.

-

Wikipedia. 2,4,6-Trimethylaniline. Available from: [Link]

-

University of Mauritius. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

-

Wikipedia. Acetoacetic acid. Available from: [Link]

-

ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity.... Available from: [Link]

-

Royal Society of Chemistry. The effect of the N-mesityl group in NHC-catalyzed reactions. Available from: [Link]

-

MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Available from: [Link]

-

National Institutes of Health (NIH). Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification.... Available from: [Link]

-

University of North Florida. DEVELOPMENT OF A SYNTHETIC PROTOCOL FOR THE PREPARATION OF MONO-SUBSTITUTED N-3 FUNCTIONALIZED SYDNONES. Available from: [Link]

Sources

- 1. Diketene - Wikipedia [en.wikipedia.org]

- 2. The effect of the N-mesityl group in NHC-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 4. The effect of the N-mesityl group in NHC-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

monitoring N-Mesityl-3-oxobutanamide reactions by TLC and NMR

Precision Monitoring of -Mesityl-3-oxobutanamide Reactivity: A Dual TLC-NMR Protocol

Abstract

This application note details the methodology for monitoring the reactivity of

Introduction: The Steric & Tautomeric Challenge

-

Steric Bulk: The orthogonal orientation of the mesityl ring relative to the amide bond retards nucleophilic attack at the amide carbonyl, directing reactivity almost exclusively to the ketone or the active methylene (

-carbon). -

Keto-Enol Equilibrium: Like all

-keto amides, it exists in dynamic equilibrium between the keto form and the Z-enol form. This equilibrium is solvent-dependent and can lead to "missing" proton signals or split peaks in NMR if not properly accounted for.

Key Analytical Directive: Do not mistake the enol signals for impurities. Use the mesityl methyl protons as the invariant "anchor" for quantitative integration.

Analytical Baseline: The "Signature" of the Starting Material

Before initiating any reaction (e.g., Knoevenagel condensation, Biginelli reaction), the purity of the starting material must be established.

NMR Profile (400 MHz, )

The molecule presents two distinct sets of signals due to tautomerism (

| Moiety | Proton Type | Keto Form ( | Enol Form ( | Multiplicity | Integral Ref |

| Mesityl | Ar- | 2.18 | 2.22 | Singlet | Anchor (6H) |

| Mesityl | Ar- | 2.26 | 2.28 | Singlet | 3H |

| Mesityl | Ar-H | 6.89 | 6.92 | Singlet | 2H |

| Chain | Terminal | 2.35 | 1.98 | Singlet | 3H |

| Active Site | 3.65 | 5.05 | Singlet | Monitor Target | |

| Heteroatom | Amide NH | ~8.40 | ~8.60 | Broad | 1H |

| Heteroatom | Enol OH | — | >12.0 | Broad | 1H |

TLC Profile[1]

-

Stationary Phase: Silica Gel 60

-

Standard Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)

- Value: ~0.45 (Tailoring may occur due to enol H-bonding with silica).

Protocol A: The "Triangulation" TLC Method

Standard UV visualization is insufficient for confirming conversion because the mesityl chromophore remains unchanged in many reactions. We employ a three-stage visualization process.

Materials

-

TLC Plates (Silica Gel 60

) -

Dip A:

(1% in 50% MeOH/ -

Dip B:

(Basic aqueous solution) - Specific for oxidizable alkenes/alcohols -

Heat Gun[1]

Step-by-Step Procedure

-

Spotting: Apply 1

of reaction mixture alongside a co-spot of the starting material. -

Elution: Run in Hexane:EtOAc (7:3).

-

Visualization 1 (UV 254 nm): Circle all dark spots. The mesityl ring dominates absorption.

-

Visualization 2 (

Stain):-

Dip the edge of the plate or use a capillary to apply

to the starting material spot. -

Observation: The starting material will turn purple/red instantly due to the enolic

-keto amide complex. -

Diagnostic: If the product spot does not turn purple, the

-keto system has been consumed (e.g., cyclized or condensed).

-

-

Visualization 3 (

Stain):-

Dip the full plate.

-

Observation: Active methylene alkylation products often show delayed staining; Knoevenagel products (alkenes) stain bright yellow/brown immediately.

-

Protocol B: In-Process qNMR Monitoring

This protocol uses the invariant mesityl protons to calculate conversion without an external standard.

Solvent Selection[3][4][5]

-

Routine Monitoring:

. Favors the keto form, simpler spectra. -

High Polarity/Solubility Issues: DMSO-

. Warning: DMSO stabilizes the enol form and may shift the keto:enol ratio to nearly 50:50. It also displaces the enol -OH signal.

The "Anchor" Integration Method

-

Sample Prep: Dissolve ~10 mg of crude reaction mixture in 0.6 mL

. -

Acquisition: Standard proton parameters (ds=0, ns=16, d1=5s). Note: A longer relaxation delay (d1) is crucial for accurate integration of the amide protons, though methyls relax faster.

-

Processing:

-

Phase and baseline correct.

-

Step 1: Locate the Mesityl ortho-methyl signal at ~2.18 ppm. Set its integral to 6.00 .

-

Step 2: Integrate the reactant active methylene (

) at 3.65 ppm. -

Step 3: Integrate the product diagnostic signal (e.g., vinyl proton at 7.5-8.0 ppm for condensation).

-

-

Calculation:

(Adjust denominator based on proton stoichiometry).

Case Study: Monitoring Knoevenagel Condensation

Reaction:

This reaction transforms the

Workflow Visualization

The following diagram illustrates the decision logic for monitoring this transformation.

Figure 1: Decision matrix for monitoring the condensation of acetoacetmesidide. The FeCl3 test is a critical "Go/No-Go" gate before consuming NMR resources.

Spectroscopic Shift Logic

The chemical shift changes are predictable and distinct.

Figure 2: Evolution of the key diagnostic proton signal during Knoevenagel condensation. The disappearance of the 3.65 ppm singlet is the primary indicator of conversion.

Troubleshooting & Tips

| Issue | Cause | Solution |

| Split Peaks in NMR | Restricted rotation of the mesityl group or slow keto-enol exchange. | Run NMR at elevated temperature (50°C) to coalesce signals, or switch to DMSO- |

| TLC Tailing | Acidic nature of the enol form interacting with silica. | Add 1% Acetic Acid or 0.5% Triethylamine to the TLC mobile phase to sharpen spots. |

| "Missing" Amide Proton | Broadening due to quadrupole relaxation of Nitrogen or exchange with solvent. | This is normal. Do not use the NH peak for integration. Rely on the Mesityl |

| Product Co-elution | Mesityl group dominates lipophilicity, making SM and Product similar in polarity. | Change mobile phase modifier. If using Hex/EtOAc, switch to DCM/MeOH (95:5) to exploit differences in H-bonding capabilities. |

References

-

Tautomerism in

-Keto Amides:-

López-Machado, A., et al. (2013).[2] "Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in

-Ketoamides: A Nuclear Magnetic Resonance Study." Journal of Spectroscopy.

-

-

TLC Visualization Techniques

-

"Visualizing TLC Plates." Chemistry LibreTexts.

-

-

Knoevenagel Condensation Monitoring

-

Kaupp, G., et al. (2002). "Knoevenagel Condensations in the Solid State." Journal of Physical Organic Chemistry. (Context for mechanism and shift changes).

-

-

NMR of

-Dicarbonyls:-

Reeves, L. W. (1957). "Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria." Canadian Journal of Chemistry. (Foundational text on integration logic).

-

Application Note: N-Mesityl-3-oxobutanamide as a Strategic Building Block for Pharmaceutical Intermediates

Executive Summary

N-Mesityl-3-oxobutanamide (also known as Acetoacetmesidide) is a specialized

This guide details the utility of this building block in synthesizing polysubstituted quinolinones (via Knorr cyclization), pyrazoles , and N-heterocyclic carbene (NHC) precursors . It serves as a critical intermediate for pharmaceutical researchers targeting antiviral (HIV integrase inhibitors), antibacterial agents, and asymmetric catalysis ligands.

Chemical Profile & Strategic Value

The "Mesityl Effect" in Synthesis

The 2,4,6-trimethyl substitution pattern provides a unique steric shield. In pharmaceutical design, this group is often employed to:

-

Block Metabolic Hotspots: Prevents enzymatic oxidation at the ortho and para positions of the aromatic ring.

-

Enforce Atropisomerism: The rotational barrier created by the methyl groups can induce axial chirality in coupled biaryl systems.

-

Direct Cyclization: In the Knorr synthesis, the steric crowding forces cyclization to occur exclusively at the specific conformer, reducing side reactions common with unsubstituted anilines.

| Property | Data |

| IUPAC Name | N-(2,4,6-Trimethylphenyl)-3-oxobutanamide |

| CAS Number | 19359-16-1 |

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| Key Functionality | Active Methylene (C2), Ketone (C3), Amide (N1) |

Reaction Pathways & Logic

The following diagram illustrates the divergent synthesis pathways starting from N-Mesityl-3-oxobutanamide.

Figure 1: Divergent synthesis pathways. The scaffold serves as a gateway to fused heterocycles (quinolinones) and nitrogen-rich aromatics (pyrazoles).

Experimental Protocols

Protocol A: Synthesis of N-Mesityl-3-oxobutanamide

Rationale: While industrial routes use diketene, this laboratory-scale protocol uses ethyl acetoacetate to avoid handling hazardous diketene gas, utilizing a high-boiling solvent to drive the equilibrium by removing ethanol.

Materials:

-

2,4,6-Trimethylaniline (Mesidine): 13.5 g (0.1 mol)

-

Ethyl Acetoacetate: 14.3 g (0.11 mol, 1.1 eq)

-

Xylene (or Toluene): 100 mL

-

Catalyst: Triethanolamine (0.5 mL) or Sodium Acetate (trace)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Addition: Charge the flask with Mesidine, Ethyl Acetoacetate, solvent, and catalyst.

-

Reflux: Heat the mixture to vigorous reflux (

for xylene). The reaction relies on the azeotropic removal of the ethanol byproduct. -

Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting aniline spot (

) should disappear. -

Workup: Cool the solution to room temperature. The product often crystallizes directly from the xylene upon cooling.

-

If no crystals form: Concentrate the solvent under reduced pressure to 20% volume and add cold hexane.

-

-

Purification: Filter the white solid and wash with cold hexanes. Recrystallize from ethanol/water if necessary.

-

Yield Expectation: 85-92%.

-

Validation:

should show the characteristic methylene singlet at

Protocol B: Knorr Cyclization to 4,6,8-Trimethyl-2-quinolinone

Rationale: This reaction constructs the carbostyril core, a pharmacophore found in antipsychotics (e.g., Aripiprazole analogs) and bronchodilators. The use of concentrated sulfuric acid effects the intramolecular dehydration.

Materials:

-

N-Mesityl-3-oxobutanamide: 5.0 g

-

Sulfuric Acid (Concentrated, 98%): 20 mL

-

Ice water: 200 mL

Procedure:

-

Cyclization: Place the sulfuric acid in a 50 mL flask. Cool to

. -

Addition: Add the amide portion-wise over 15 minutes. Caution: Exothermic.

-

Heating: Once added, heat the mixture to

on a water bath for 45–60 minutes.-

Note: The solution will turn deep yellow/orange. Do not overheat (

) to avoid sulfonation of the aromatic ring.

-

-

Quenching: Pour the hot reaction mixture slowly into 200 mL of vigorously stirred ice water. The quinolinone will precipitate as a solid.

-

Isolation: Filter the precipitate. Wash with water until the filtrate is neutral pH.

-

Purification: Recrystallize from Methanol or Ethanol.

-

Data Validation:

-

Appearance: White to off-white needles.

-

Melting Point:

(Lit. value). -

Mechanism: The acid protonates the ketone carbonyl, facilitating electrophilic attack by the aromatic ring (which is activated by the amide nitrogen but sterically directed by the methyl groups).

-

Advanced Application: NHC Catalyst Precursors

Recent developments utilize N-mesityl-substituted amides to generate Chiral Triazolium Salts . These are precursors to N-Heterocyclic Carbenes (NHCs), which catalyze the Stetter reaction and benzoin condensations.

-

Mechanism: The bulky N-mesityl group prevents the "dimerization" of the carbene and forces the reaction intermediates into specific chiral conformations.

-

Relevance: This building block is a cost-effective starting material for synthesizing these high-value organocatalysts, often replacing expensive commercial catalysts.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Protocol A | Incomplete removal of ethanol. | Ensure vigorous reflux and use a Dean-Stark trap. Switch solvent from Toluene to Xylene for higher temperature. |

| Sulfonation in Protocol B | Temperature too high. | Keep reaction temperature strictly below |

| Product is Oily (Protocol A) | Residual solvent or impurities. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

References

-

PubChem. (n.d.). N-Mesityl-3-oxobutanamide Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]

-

Organic Syntheses. (1943). 2,4-Dimethyl-3-ethylpyrrole (Knorr Pyrrole Synthesis utilizing acetoacetates). Organic Syntheses, Coll. Vol. 2, p. 202. Retrieved February 22, 2026, from [Link]

-

Bachute, A., & Dobhal, B. S. (2024).[1] Reaction between aniline and ethyl acetoacetate under various conditions. South African Journal of Chemistry. Retrieved February 22, 2026, from [Link]

-

Patel, H. U., & Gediya, P. A. (2014).[2] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. Retrieved February 22, 2026, from [Link]

-

Kerr, M. S., Read de Alaniz, J., & Rovis, T. (2008). Effect of the N-Mesityl Group in NHC-Catalyzed Reactions. Journal of Organic Chemistry (via NCBI PMC). Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

managing side reactions in N-Mesityl-3-oxobutanamide synthesis due to steric hindrance

Topic: Managing Side Reactions Due to Steric Hindrance

Status: Operational | Updated: 2026-02-22 Support Tier: Level 3 (Senior Application Scientist)

Core Technical Analysis: The "Mesityl Wall"

The Challenge:

Synthesizing

The Consequence:

Because the desired acetoacetylation rate (

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition managed in this synthesis.

Figure 1: Kinetic landscape showing how the steric barrier of mesidine forces the reaction into high-energy regimes where side reactions compete.

Validated Protocols

We recommend Method A for high-purity laboratory synthesis (

Method A: The "TKD" Route (Recommended)

Best for: Avoiding side reactions, high purity, safety.

This method uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) , a latent acetylketene generator. It releases highly reactive acetylketene in situ only when heated

Protocol:

-

Setup: Flame-dried round-bottom flask, reflux condenser, nitrogen atmosphere.

-

Charge: Add Mesidine (1.0 equiv) and TKD (1.1 equiv) to Xylene (3 mL per mmol).

-

Note: Toluene can be used, but Xylene (

) ensures rapid generation of acetylketene.

-

-

Reaction: Heat to reflux (

) for 2–4 hours. -

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the amine.

-

Workup: Cool to RT. The product often crystallizes directly. If not, concentrate under vacuum and recrystallize from Ethanol/Water.

Method B: The Modified EAA Route (Traditional)

Best for: Low cost, large scale.

Uses Ethyl Acetoacetate (EAA) . This reaction is reversible and prone to "Anil" (Schiff base) formation.

Protocol:

-

Setup: Dean-Stark trap is mandatory to remove Ethanol and Water.

-

Charge: Mesidine (1.0 equiv), EAA (1.5 equiv), and catalytic DMAP (0.05 equiv) in Toluene.

-

Reaction: Reflux vigorous enough to distill off ethanol.

-

Critical Control: Do not exceed

internal temperature to prevent decomposition.

-

-

Purification: Requires careful recrystallization to remove the "Anil" impurity (yellow contaminant).

Troubleshooting Guide

Diagnostic Flowchart

Figure 2: Decision tree for diagnosing reaction failures.

Common Failure Modes & Solutions

| Symptom | Diagnosis | Root Cause | Corrective Action |

| Low Yield (<50%) | Kinetic Stall | Steric hindrance of 2,6-dimethyl groups prevents attack on EAA. | Switch to TKD Method. The acetylketene intermediate is more reactive. Alternatively, use a catalyst (DMAP or Zn dust). |

| Yellow/Orange Solid | Schiff Base (Anil) | Amine reacts with the ketone of the product/reagent instead of the ester. | Acid Wash. Wash crude solid with cold 1M HCl (removes unreacted amine and hydrolyzes Schiff base). Recrystallize from Ethanol.[4] |

| Gummy/Tarry Product | Polymerization | Overheating ( | Inert Atmosphere. Ensure strict |